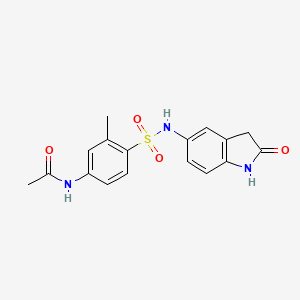

N-(3-methyl-4-(N-(2-oxoindolin-5-yl)sulfamoyl)phenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3-methyl-4-(N-(2-oxoindolin-5-yl)sulfamoyl)phenyl)acetamide, also known as MI-219, is a small molecule inhibitor that has been extensively studied for its potential anticancer properties. It is a member of the family of MDM2 inhibitors, which are designed to target the MDM2 protein that is overexpressed in many types of cancer cells. The inhibition of MDM2 can lead to the activation of the p53 tumor suppressor pathway, which plays a critical role in regulating cell growth and preventing cancer.

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Evaluation

One significant application of N-(3-methyl-4-(N-(2-oxoindolin-5-yl)sulfamoyl)phenyl)acetamide derivatives is in the synthesis of new heterocyclic compounds incorporating sulfamoyl moieties for use as antimicrobial agents. A study by Darwish et al. (2014) focused on the synthesis of various derivatives bearing the sulfamoyl moiety suitable for antimicrobial use, demonstrating promising in vitro antibacterial and antifungal activities (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Anticonvulsant Activity

Another research avenue explores the anticonvulsant activities of derivatives of N-(3-methyl-4-(N-(2-oxoindolin-5-yl)sulfamoyl)phenyl)acetamide. Kohn et al. (1991) reported potent anticonvulsant activity in specific derivatives, providing a foundational understanding of the structure-activity relationship among these compounds (Kohn, Sawhney, Legall, Robertson, & Leander, 1991).

Antimicrobial Agents

The development of antimicrobial agents from N-(3-methyl-4-(N-(2-oxoindolin-5-yl)sulfamoyl)phenyl)acetamide derivatives is a critical area of research. Baviskar, Khadabadi, and Deore (2013) synthesized a series of thiazolidin-4-one derivatives to determine their antimicrobial activity, revealing a feasible structure–activity relationship (Baviskar, Khadabadi, & Deore, 2013).

Electronic and Biological Interactions

Bharathy et al. (2021) investigated the electronic and biological interactions of N-[4-(Ethylsulfamoyl)phenyl]acetamide derivatives, focusing on their structural parameters, electron behavior, and potential for fungal and cancer activities. This research provides insights into the compound's reactivity and potential therapeutic applications (Bharathy et al., 2021).

Antimalarial and Anti-inflammatory Agents

Further studies have explored the synthesis of derivatives for potential antimalarial and anti-inflammatory applications. Werbel et al. (1986) and Nikalje et al. (2015) have contributed to understanding these compounds' effectiveness in related biological activities, indicating a broad spectrum of potential therapeutic uses (Werbel, Cook, Elslager, Hung, Johnson, Kesten, Mcnamara, Ortwine, & Worth, 1986); (Nikalje, Hirani, & Nawle, 2015).

Wirkmechanismus

Target of Action

The primary targets of N-(3-methyl-4-(N-(2-oxoindolin-5-yl)sulfamoyl)phenyl)acetamide It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making them potential targets for this compound .

Mode of Action

The exact mode of action of N-(3-methyl-4-(N-(2-oxoindolin-5-yl)sulfamoyl)phenyl)acetamide It is known that indole derivatives can interact with their targets in a way that leads to various biological activities . This interaction often involves the compound binding to its target receptor, which can result in changes in the receptor’s function .

Biochemical Pathways

The specific biochemical pathways affected by N-(3-methyl-4-(N-(2-oxoindolin-5-yl)sulfamoyl)phenyl)acetamide Indole derivatives are known to affect various biological activities, suggesting that they may influence a range of biochemical pathways . The downstream effects of these pathways can vary widely, depending on the specific biological activity being influenced .

Result of Action

The molecular and cellular effects of N-(3-methyl-4-(N-(2-oxoindolin-5-yl)sulfamoyl)phenyl)acetamide It is known that indole derivatives can have various biological activities, suggesting that this compound may have a range of potential effects at the molecular and cellular level .

Eigenschaften

IUPAC Name |

N-[3-methyl-4-[(2-oxo-1,3-dihydroindol-5-yl)sulfamoyl]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O4S/c1-10-7-13(18-11(2)21)4-6-16(10)25(23,24)20-14-3-5-15-12(8-14)9-17(22)19-15/h3-8,20H,9H2,1-2H3,(H,18,21)(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZLXIXRTMONHEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-methyl-4-(N-(2-oxoindolin-5-yl)sulfamoyl)phenyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-benzyl-8-(sec-butyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2692394.png)

![Dimethyl 5-(4-tert-butylphenyl)-2,2-dioxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2692396.png)

![2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2692397.png)

![7-hydroxy-N-isopentyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2692399.png)

![dimethyl 2,2'-(1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purine-3,8(2H,4H)-diyl)diacetate](/img/structure/B2692402.png)

![3-{5-[3-(Trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine dihydrochloride](/img/structure/B2692408.png)

![5-tert-butyl-N-[3-(1H-imidazol-1-yl)propyl]-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2692409.png)

![2-chloro-N-[1-(2-hydroxyethyl)-4,5,6,7-tetrahydroindazol-4-yl]acetamide](/img/structure/B2692416.png)